molecular formula C5H6N4S B1334200 1-(Pyrimidin-2-yl)thiourea CAS No. 31437-20-4

1-(Pyrimidin-2-yl)thiourea

Cat. No. B1334200
CAS RN: 31437-20-4
M. Wt: 154.2 g/mol
InChI Key: MCCLFFQZNBEOAV-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)thiourea derivatives are a class of compounds that have been synthesized and characterized in various studies. These compounds are of interest due to their potential applications in medicinal chemistry and as ligands in coordination chemistry. The synthesis of these compounds often involves the condensation of amino pyrimidines with isothiocyanates or the reaction of pyrimidinyl amines with thiocyanates and other reagents .

Synthesis Analysis

The synthesis of 1-(pyrimidin-2-yl)thiourea derivatives has been achieved through different methods. For instance, the ultrasound-assisted synthesis of related dihydropyrimidin-(thio)ones has been reported using samarium perchlorate as a catalyst, which offers advantages such as milder conditions and higher yields . Another study describes the synthesis of N-(pyrimidin-2-yl)-N'-ethoxylacyl thiourea by reacting 2-amino-pyrimidine with potassium thiocyanate and ethyl chloroformate . Additionally, the synthesis of 1-(4-chlorophenyl)-3-(pyrimidin-2-yl) thiourea was achieved through the condensation of 2-amino pyrimidin with p-chlorophenyl isothiocyanate .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various techniques. X-ray crystallography has been employed to determine the crystal structure of N-(pyrimidin-2-yl)-N'-methoxycarbonyl-thiourea, revealing a triclinic space group and providing detailed geometric parameters . Similarly, the structure of N-(pyrimidin-2-yl)-N'-ethoxylacyl thiourea was characterized by single-crystal X-ray diffraction, showing a monoclinic space group . These studies provide insight into the three-dimensional arrangement of atoms and the presence of intramolecular hydrogen bonds.

Chemical Reactions Analysis

The reactivity of 1-(pyrimidin-2-yl)thiourea derivatives has been explored in the context of forming metal complexes. For example, the reaction of 1-(4-chlorophenyl)-3-(pyrimidin-2-yl) thiourea with metal chlorides resulted in the formation of complexes with Co(II), Ni(II), and Cu(II), which were characterized by spectroscopic methods and magnetic measurements . These complexes exhibit square planar geometries, indicating the coordination behavior of the thiourea moiety with transition metals.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(pyrimidin-2-yl)thiourea derivatives have been investigated through experimental and theoretical methods. Density functional theory (DFT) calculations were performed to understand the electronic properties of 2-oxopyrimidin-1(2H)-yl-urea and thiourea derivatives, providing information on molecular orbitals, energy gaps, and other quantum chemical parameters . The crystal structure analysis also contributes to the understanding of the solid-state properties, such as density and unit cell parameters .

Scientific Research Applications

  • Anticancer Agents

    • Field : Medical and Pharmaceutical Chemistry .
    • Application : Pyrimidine derivatives have been used extensively as antiviral and anticancer agents . They have been synthesized and screened for their antiproliferative activity against selected human cancer cell lines .
    • Method : The compounds are synthesized and then tested against various cancer cell lines .
    • Results : The synthesized compounds showed significant activity against certain cancer cell lines .
  • Antimicrobial Agents

    • Field : Medical and Pharmaceutical Chemistry .
    • Application : Pyrimidine derivatives have been synthesized and tested for their in vitro antibacterial activity .
    • Method : The compounds are synthesized and then tested against various bacterial strains .
    • Results : The synthesized compounds showed significant antibacterial activity .
  • Anti-inflammatory Agents

    • Field : Medical and Pharmaceutical Chemistry .
    • Application : Pyrimidine derivatives have been synthesized and tested for their in vivo anti-inflammatory activity .
    • Method : The compounds are synthesized and then tested for their anti-inflammatory activity .
    • Results : Some of the synthesized compounds showed good anti-inflammatory activity .
  • Antioxidant Agents

    • Field : Medical and Pharmaceutical Chemistry .
    • Application : Pyrimidine derivatives have been synthesized and tested for their antioxidant activity .
    • Method : The compounds are synthesized and then tested for their antioxidant activity using standard free radical scavenging assays .
    • Results : Most of the pyrimidine-2 (1 H)-thiones showed good antioxidant activity .

properties

IUPAC Name

pyrimidin-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4S/c6-4(10)9-5-7-2-1-3-8-5/h1-3H,(H3,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCLFFQZNBEOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375195
Record name 1-(Pyrimidin-2-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrimidin-2-yl)thiourea

CAS RN

31437-20-4
Record name 1-(Pyrimidin-2-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (pyrimidin-2-yl)thiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DP Singh, S Pratap, SK Gupta… - … Section E: Structure …, 2012 - scripts.iucr.org
The title compound, C10H8N4O2S, was synthesized from furoyl isothiocynate and 2-aminopyrimidine in dry acetone. The two N—H groups are in an anti conformation with respect to …
Number of citations: 5 scripts.iucr.org
SB AL-JUBOORI, AAR MAHMOOD - SYNTHESIS, 2019 - researchgate.net
Objective: Pyrimidine derivatives are reported to possess antibacterial, antifungal, anticancer, and anticonvulsant activities. Encouraged by this remarks, we decided to synthesize novel …
Number of citations: 5 www.researchgate.net
I Kato, Y Ukai, N Kondo, K Nozu, C Kimura… - Journal of Medicinal …, 2021 - ACS Publications
Invasive fungal infections (IFIs) are fatal infections, but treatment options are limited. The clinical efficacies of existing drugs are unsatisfactory because of side effects, drug–drug …
Number of citations: 11 pubs.acs.org
AA Aly, EK Ahmed, KM El-Mokadem… - Journal of Sulfur …, 2007 - Taylor & Francis
The literature on synthesis and applications of aroyl substituted thioureas is updated to 2006. Emphasis is placed on the relationship of structural features of the thioureas to their …
Number of citations: 106 www.tandfonline.com

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